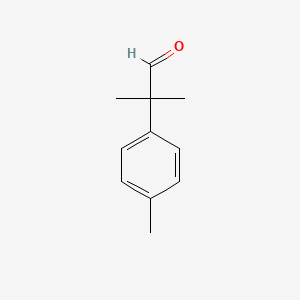
2-Methyl-2-(4-methylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-methylphenyl)propanal, also known as 2-(p-tolyl)propanal, is an organic compound with the molecular formula C11H14O. It is a colorless liquid with a pleasant, sweet, and floral odor. This compound is used in various applications, including perfumery and flavoring, due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-2-(4-methylphenyl)propanal involves the reaction of α-terpinene with chromyl chloride in carbon disulfide, followed by hydrolysis of the resulting cymenechromyl chloride addition product . Another method includes heating p-tolyl glycidic acid with water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chloromethylation of a dialkyl benzene compound, followed by conversion to the desired aldehyde . This process is highly regio-selective, ensuring a high yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-2-(4-methylphenyl)propanoic acid.
Reduction: 2-Methyl-2-(4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-2-(4-methylphenyl)propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways . The compound’s aromatic ring allows it to participate in π-π interactions, influencing its binding to proteins and enzymes .
Comparison with Similar Compounds
2-Methyl-2-(4-methylphenyl)propanal can be compared with other similar compounds, such as:
2-Methyl-3-phenylpropanal: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Methyl-2-phenylpropanal: Lacks the methyl group on the aromatic ring, resulting in different chemical properties.
2-(4-Methylphenyl)propanal: Similar but without the additional methyl group on the α-carbon.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound .
Biological Activity
2-Methyl-2-(4-methylphenyl)propanal, also known as 2-methyl-3-(4-methylphenyl)propanal , is an organic compound characterized by its aldehyde functional group and a distinct propanal structure. Its molecular formula is C11H14O, and it has a molecular weight of approximately 178.23 g/mol. This compound is notable for its pleasant odor, making it valuable in the flavor and fragrance industries. Understanding its biological activity is essential for assessing its applications in various fields, including perfumery and pharmaceuticals.
The aldehyde group in this compound influences its reactivity, allowing it to undergo various chemical reactions such as oxidation, reduction, and substitution.
Key Reactions
- Oxidation : The aldehyde can be oxidized to a carboxylic acid.
- Reduction : It can be reduced to a primary alcohol.
- Substitution : The compound can undergo nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in relation to cell function and signal transduction pathways.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Antitumor Activity
Preliminary investigations suggest potential antitumor activity, where derivatives of this compound inhibit enzymes or pathways involved in cancer cell proliferation.
Case Studies
-
Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various aldehydes, this compound demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18 - Antitumor Mechanism : A research project focused on the effects of aromatic aldehydes on cancer cells found that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.
Applications in Industry
Given its biological activities, this compound is utilized in:
- Flavoring Agents : Its pleasant odor enhances food products.
- Fragrance Industry : Used in perfumes for its aromatic properties.
- Pharmaceuticals : Investigated for potential therapeutic applications due to its antimicrobial and antitumor activities.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-2-(4-methylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-8H,1-3H3 |
InChI Key |
XZZLLNZAFDGAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















